Taranabant ((1R,2R)stereoisomer)

Description

BenchChem offers high-quality Taranabant ((1R,2R)stereoisomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taranabant ((1R,2R)stereoisomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

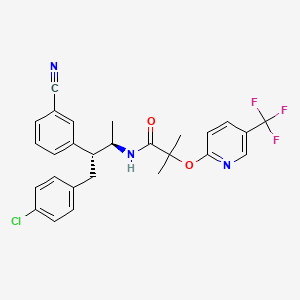

IUPAC Name |

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-HXOBKFHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taranabant: A Technical Guide to its CB1 Receptor Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent, selective, and orally active inverse agonist of the cannabinoid receptor type 1 (CB1). Developed by Merck & Co., it was investigated for the treatment of obesity due to its ability to reduce appetite and promote weight loss.[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral tissues, is a key component of the endocannabinoid system, which regulates energy balance, appetite, and metabolism.[3] As an inverse agonist, taranabant not only blocks the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol but also reduces the basal, constitutive activity of the CB1 receptor. This technical guide provides an in-depth overview of the core pharmacology of taranabant, focusing on its CB1 receptor inverse agonist activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for taranabant from in vitro and in vivo studies.

In Vitro Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| CB1 Receptor | Human (HEK293 cells) | 0.13 ± 0.01 nM | [4] |

| CB1 Receptor | Human | 0.94 ± 0.17 nM | [5] |

| CB1 Receptor | Rat | ~10-fold less potent than at human | [6] |

| CB2 Receptor | Human | 170 nM | [5] |

| Functional Activity (IC50) | |||

| β-arrestin-2 Recruitment | hCB1R-CHO-K1 cells | ~6 nM (non-biased) | [7] |

| GRABeCB2.0 Sensor | HEK293 cells | 205 nM | |

| GTPγS Binding Assay | Not available in the reviewed literature | ||

| cAMP Accumulation Assay | Not available in the reviewed literature |

Note: While GTPγS and cAMP assays are standard for characterizing inverse agonists, specific EC50 or IC50 values for taranabant from these assays were not found in the publicly available literature reviewed for this guide.

In Vivo Preclinical Efficacy (Diet-Induced Obese Mice)

| Parameter | Dose | Effect | Reference |

| Overnight Body Weight Gain | 1 mg/kg | 48% decrease (p < 0.01) | [4] |

| Overnight Body Weight Gain | 3 mg/kg | 165% decrease (p < 0.00001) | [4] |

| Body Weight Change (2 weeks) | 0.3 mg/kg/day | -3 ± 6 g | [4] |

| Body Weight Change (2 weeks) | 1 mg/kg/day | -6 ± 4 g | [4] |

| Body Weight Change (2 weeks) | 3 mg/kg/day | -19 ± 6 g | [4] |

In Vivo Clinical Efficacy (Obese Patients)

| Parameter | Dose | Duration | Mean Change from Baseline | Reference |

| Body Weight | ||||

| 0.5 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||

| 2 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||

| 4 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||

| 6 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||

| 2 mg/day | 52 weeks | -6.6 kg | [5] | |

| 4 mg/day | 52 weeks | -8.1 kg | [5] | |

| Waist Circumference | 2 mg/day | 52 weeks | -7.0% | [5] |

| 4 mg/day | 52 weeks | -7.5% | [5] | |

| HDL Cholesterol | 2 mg/day | 52 weeks | +13.2% | [5] |

| 4 mg/day | 52 weeks | +14.1% | [5] | |

| Triglycerides | 2 mg/day | 52 weeks | -3.1% | [5] |

| 4 mg/day | 52 weeks | -6.2% | [5] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard procedures in the field of GPCR pharmacology.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.

-

Radioligand: A high-affinity CB1 receptor radioligand, such as [3H]CP55,940 or [3H]SR141716A.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 receptor ligand (e.g., unlabeled CP55,940) to determine non-specific binding.

-

Test Compound: Taranabant at various concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2) and a protease inhibitor cocktail.

-

Filtration System: A Brandel or Millipore cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (taranabant) in the assay buffer.

-

Parallel incubations are performed in the presence of the non-specific binding control.

-

Incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of taranabant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (for measuring functional inverse agonism)

This functional assay measures the activation of G proteins coupled to a receptor. For an inverse agonist, a decrease in the basal level of [35S]GTPγS binding is observed.

Materials:

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor.

-

[35S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

GDP: Guanosine diphosphate, to facilitate the exchange of [35S]GTPγS for GDP upon G protein activation.

-

Test Compound: Taranabant at various concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl2, EGTA, and NaCl.

-

Filtration System and Scintillation Counter: As described for the radioligand binding assay.

Procedure:

-

Pre-incubate the membrane preparation with the test compound (taranabant) at various concentrations in the assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

To determine inverse agonism, measure the decrease in basal [35S]GTPγS binding in the presence of increasing concentrations of taranabant.

-

Calculate the IC50 value for the inhibition of basal signaling.

cAMP Accumulation Assay (for measuring functional inverse agonism)

This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like CB1. An inverse agonist will increase the level of cAMP in cells with constitutive receptor activity.

Materials:

-

Cells: Whole cells expressing the CB1 receptor.

-

Forskolin: An adenylyl cyclase activator, often used to stimulate a detectable level of cAMP production.

-

Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

-

Test Compound: Taranabant at various concentrations.

-

cAMP Detection Kit: Commercially available kits based on various detection methods (e.g., HTRF, ELISA, luminescence).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a PDE inhibitor.

-

Add the test compound (taranabant) at various concentrations.

-

Stimulate the cells with forskolin (for Gi-coupled receptors, inverse agonism is often measured as an enhancement of forskolin-stimulated cAMP levels).

-

Incubate for a specific duration at a controlled temperature (e.g., 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

For inverse agonism, an increase in cAMP levels above the basal or forskolin-stimulated level will be observed with increasing concentrations of taranabant.

-

Determine the EC50 value for the increase in cAMP production.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G protein, Gi/o. As an inverse agonist, taranabant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the basal level of signaling through this pathway.

Caption: CB1 receptor signaling pathway and the inhibitory action of taranabant.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of taranabant for the CB1 receptor using a radioligand displacement assay.

Caption: Workflow for determining taranabant's CB1 receptor binding affinity.

Logical Relationship of Taranabant's Inverse Agonist Action

This diagram outlines the logical progression from taranabant binding to the CB1 receptor to the resulting physiological effects.

Caption: Logical flow of taranabant's mechanism of action leading to weight loss.

Conclusion

Taranabant demonstrates high affinity and selectivity for the CB1 receptor, where it acts as a potent inverse agonist. This mechanism of action, by reducing the constitutive activity of the CB1 receptor, leads to decreased food intake and increased energy expenditure, culminating in significant weight loss as evidenced in both preclinical and clinical studies. While its development was discontinued due to adverse psychiatric side effects, the extensive research on taranabant has provided valuable insights into the therapeutic potential and challenges of targeting the endocannabinoid system for the treatment of obesity and metabolic disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug development.

References

- 1. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

Taranabant: A Technical History of a Cannabinoid-1 Receptor Inverse Agonist

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of taranabant (MK-0364), a potent and selective cannabinoid-1 (CB1) receptor inverse agonist. Taranabant was developed by Merck & Co. for the treatment of obesity. While it showed clinical efficacy in promoting weight loss, its development was ultimately discontinued due to a side-effect profile that was deemed unfavorable. This document details the scientific journey of taranabant, from its initial identification through to the outcomes of its Phase III clinical trials, with a focus on the experimental methodologies and quantitative data that defined its development.

Discovery and Preclinical Development

Taranabant emerged from a high-throughput screening (HTS) campaign of Merck's compound library aimed at identifying novel inhibitors of the CB1 receptor.[1][2] This effort led to the identification of a novel acyclic amide scaffold, which served as the starting point for a medicinal chemistry program.

Lead Optimization and In Vitro Pharmacology

Subsequent optimization of the initial HTS hit focused on enhancing potency, selectivity, and metabolic stability, while minimizing the potential for bioactivation and the formation of reactive metabolites.[2] This led to the discovery of taranabant, an exceptionally potent and selective CB1 receptor inverse agonist.

Table 1: In Vitro Pharmacological Profile of Taranabant

| Parameter | Species | Value | Receptor/Assay |

| Binding Affinity (Ki) | Human | 0.13 ± 0.01 nM | CB1 Receptor |

| Rat | 0.27 nM | CB1 Receptor | |

| Human | 170 nM | CB2 Receptor | |

| Rat | 310 nM | CB2 Receptor | |

| Binding Affinity (IC50) | Human | 0.3 ± 0.1 nM | CB1 Receptor |

| Rat | 0.4 nM | CB1 Receptor | |

| Human | 290 ± 60 nM | CB2 Receptor | |

| Rat | 470 nM | CB2 Receptor | |

| Functional Activity (EC50) | Human | 2.4 ± 1.4 nM | CB1 Receptor (cAMP production) |

| Selectivity | Human | ~1000-fold | CB1 over CB2 Receptor |

Data sourced from MedChemExpress product information and supporting literature.[3][4]

Radioligand Binding Assay (Representative Protocol):

The binding affinity of taranabant for the CB1 and CB2 receptors was likely determined using a competitive radioligand binding assay. A typical protocol would involve:

-

Membrane Preparation: Membranes from cells expressing the human or rat CB1 or CB2 receptor (e.g., CHO cells) are prepared.[3]

-

Assay Buffer: A buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL fatty acid-free bovine serum albumin is used.[3]

-

Competition Reaction: A fixed concentration of a high-affinity radioligand (e.g., [3H]CP 55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of taranabant.[3]

-

Incubation: The reaction mixture is incubated, for instance, for 60 minutes at 37°C, to allow for binding to reach equilibrium.[3]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.[3]

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of taranabant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Representative Protocol):

The inverse agonist activity of taranabant was confirmed by its ability to modulate cyclic AMP (cAMP) production. A representative protocol for such an assay is as follows:

-

Cell Culture: Cells expressing the CB1 receptor are cultured to an appropriate density.

-

Treatment: The cells are treated with varying concentrations of taranabant.

-

Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with a known activator, such as forskolin, to induce cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay or a FRET-based biosensor.

-

Data Analysis: The concentration of taranabant that produces a half-maximal effect on cAMP levels (EC50) is determined. As an inverse agonist, taranabant would be expected to decrease the basal level of cAMP or further inhibit forskolin-stimulated cAMP production.[3]

In Vivo Preclinical Efficacy

Taranabant demonstrated significant efficacy in animal models of obesity, primarily through a reduction in food intake.

Table 2: Preclinical In Vivo Efficacy of Taranabant in Rodent Models

| Animal Model | Dose (p.o.) | Effect on Food Intake | Effect on Body Weight |

| C57BL/6N Mice | 1 mg/kg | 36% reduction (2-hour) | - |

| C57BL/6N Mice | 3 mg/kg | 69% reduction (2-hour) | - |

| Diet-Induced Obese (DIO) Rats | 0.3 mg/kg | Dose-dependent reduction | Dose-dependent reduction in overnight gain |

| DIO Rats | 1 mg/kg | Dose-dependent reduction | Dose-dependent reduction in overnight gain |

| DIO Rats | 3 mg/kg | Dose-dependent reduction | Dose-dependent reduction in overnight gain |

| Wild-type Mice | 3 mg/kg | - | 73% decrease in overnight gain |

| CB1 Knockout Mice | 3 mg/kg | - | No significant change in overnight gain |

Data sourced from MedChemExpress product information and supporting literature.[1][3]

Diet-Induced Obesity (DIO) Rodent Model (Representative Protocol):

-

Induction of Obesity: Male C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for several weeks to induce an obese phenotype with associated metabolic abnormalities.

-

Housing: Animals are individually housed in cages that allow for the monitoring of food and water intake.

-

Acclimation: Animals are acclimated to the experimental conditions before the start of the study.

-

Treatment: Taranabant or a vehicle control is administered orally (p.o.) at specified doses.

-

Monitoring: Food intake, water intake, and body weight are monitored at regular intervals. More sophisticated setups may include indirect calorimetry to measure energy expenditure.

-

Data Analysis: The effects of taranabant on food intake and body weight are compared to the vehicle-treated control group.

Clinical Development

The promising preclinical data for taranabant led to its advancement into clinical trials to evaluate its safety, tolerability, and efficacy in overweight and obese human subjects.

Pharmacokinetics and Receptor Occupancy

Early clinical studies established the pharmacokinetic profile of taranabant and confirmed its engagement with the target receptor in the human brain.

-

Pharmacokinetics: Taranabant exhibited pharmacokinetic properties suitable for once-daily dosing.

-

Receptor Occupancy: Positron Emission Tomography (PET) imaging using the selective CB1 receptor tracer [18F]MK-9470 confirmed that taranabant achieved central nervous system receptor occupancy levels of approximately 10-40% at doses associated with weight-loss effects.[5]

Phase II and Phase III Clinical Trials

Multiple large-scale, randomized, double-blind, placebo-controlled clinical trials were conducted to assess the efficacy and safety of taranabant as a treatment for obesity.

Table 3: Summary of Key Taranabant Clinical Trial Efficacy Data

| Trial Phase | Duration | Patient Population | Doses | Mean Weight Loss vs. Placebo (at 52 weeks) |

| Phase II | 12 weeks | 533 obese patients | 0.5, 2, 4, 6 mg/day | Significant weight loss at all doses |

| Phase III (Low-Dose) | 52 weeks | Overweight and obese patients | 0.5, 1, 2 mg/day | -3.7 kg (0.5mg), -3.6 kg (1mg), -5.0 kg (2mg) |

| Phase III (High-Dose) | 104 weeks | Obese and overweight patients | 2, 4, 6 mg/day | -4.0 kg (2mg), -5.5 kg (4mg) at 52 weeks |

| Phase III (T2DM) | 52 weeks | Overweight and obese patients with Type 2 Diabetes | 0.5, 1, 2 mg/day | Significant weight loss at 1 and 2 mg doses |

Data compiled from multiple sources.[1][6][7][8][9][10][11][12]

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult male and female patients with a specified Body Mass Index (BMI) range (e.g., 27-43 kg/m ²) with or without obesity-related comorbidities.

-

Intervention: Patients are randomized to receive once-daily oral doses of taranabant or a matching placebo.

-

Primary Efficacy Endpoints:

-

Percent change in body weight from baseline.

-

Proportion of patients achieving ≥5% and ≥10% weight loss from baseline.

-

-

Secondary Efficacy Endpoints:

-

Change in waist circumference.

-

Changes in lipid profiles (triglycerides, HDL-C, LDL-C).

-

Changes in glycemic parameters (fasting glucose, insulin, HbA1c).

-

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Statistical Analysis: Efficacy analyses are typically performed on an intent-to-treat (ITT) population using methods such as analysis of covariance (ANCOVA) to compare treatment groups, with last observation carried forward (LOCF) or other methods to handle missing data.

Discontinuation of Development

Despite demonstrating efficacy in promoting weight loss, the clinical development of taranabant was discontinued in October 2008.[6][13] The decision was based on an overall assessment of the benefit-risk profile, which revealed an increase in dose-related adverse events, particularly psychiatric (anxiety, depression, irritability) and gastrointestinal side effects.[6][11][12] These safety concerns were similar to those observed with another CB1 receptor antagonist, rimonabant, suggesting a class effect of centrally acting CB1 receptor blockers.

Mechanism of Action and Signaling Pathways

Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

CB1 Receptor Signaling

Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are the endogenous ligands for the CB1 receptor. Their binding to the CB1 receptor activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability.

As an inverse agonist, taranabant not only blocks the effects of endogenous cannabinoids but also reduces the basal, constitutive activity of the CB1 receptor, leading to an increase in cAMP levels in cells where the receptor is constitutively active.[3]

Experimental and Developmental Workflows

The development of taranabant followed a structured workflow, from initial discovery to clinical evaluation.

Conclusion

The development of taranabant represents a significant scientific endeavor in the pursuit of a pharmacological treatment for obesity. Its discovery through high-throughput screening and subsequent optimization yielded a highly potent and selective CB1 receptor inverse agonist. Preclinical and clinical studies consistently demonstrated its efficacy in promoting weight loss. However, the emergence of a dose-limiting and class-associated adverse event profile, particularly psychiatric and gastrointestinal effects, ultimately led to the cessation of its development. The story of taranabant underscores the challenges of targeting the endocannabinoid system for metabolic disorders and highlights the critical importance of a thorough benefit-risk assessment in drug development. The data and methodologies detailed in this guide serve as a valuable case study for researchers and professionals in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]

- 11. Merck’s New Obesity Drug Cuts Pounds [diabetesincontrol.com]

- 12. | BioWorld [bioworld.com]

- 13. Taranabant - Wikipedia [en.wikipedia.org]

A Technical Guide to Taranabant's Interaction with Endocannabinoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of taranabant, a selective cannabinoid-1 (CB1) receptor inverse agonist. It details the compound's mechanism of action, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data from preclinical and clinical studies are summarized to offer a comprehensive overview for scientific and drug development applications.

Introduction: The Endocannabinoid System and the CB1 Receptor

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including appetite, energy metabolism, pain sensation, and mood.[1][2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by activating cannabinoid receptors. The key receptor in the central nervous system is the Cannabinoid-1 (CB1) receptor, a G-protein coupled receptor (GPCR).[2]

CB1 receptors are predominantly expressed in the brain and are involved in controlling food consumption.[1] The observation that cannabis use often stimulates appetite (colloquially known as "the munchies") led researchers to hypothesize that blocking these receptors could reduce appetite and aid in weight loss.[1] This hypothesis drove the development of CB1 receptor antagonists and inverse agonists as potential anti-obesity therapeutics.[3]

Taranabant: A Selective CB1 Receptor Inverse Agonist

Taranabant (formerly MK-0364) is a potent and highly selective CB1 receptor inverse agonist developed by Merck & Co.[1][3] Unlike a neutral antagonist, which simply blocks an agonist from binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of the constitutively active CB1 receptor, taranabant reduces the receptor's basal signaling activity.

Preclinical studies identified taranabant as an exceptionally potent and selective CB1R inverse agonist with over 900-fold greater affinity for CB1 receptors compared to CB2 receptors.[3][4] Its development was aimed at treating obesity by reducing food intake and increasing energy expenditure.[5][6]

Pharmacological Profile of Taranabant

The pharmacological activity of taranabant has been characterized through various in vitro and in vivo studies. Key quantitative metrics are summarized below.

Table 1: In Vitro Binding Affinity and Functional Potency of Taranabant

| Parameter | Species | Value | Receptor | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | Human | 0.13 nM | CB1 | [4] |

| Rat | 0.27 nM | CB1 | [4] | |

| Human | 170 nM | CB2 | [4] | |

| Rat | 310 nM | CB2 | [4] | |

| Inhibitory Conc. (IC50) | Human | 0.3 nM | CB1 | [4] |

| Rat | 0.4 nM | CB1 | [4] | |

| Human | 290 nM | CB2 | [4] | |

| Rat | 470 nM | CB2 | [4] |

| Functional Potency (EC50) | - | 2.4 ± 1.4 nM | CB1 |[4] |

Note: Ki (inhibitor constant) represents the binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of drug that inhibits a response by 50%. EC50 (half maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum.

Table 2: Summary of Taranabant Phase III Clinical Trial Efficacy (Weight Loss)

| Study Population | Dose | Duration | Mean Weight Change vs. Placebo | Reference |

|---|---|---|---|---|

| Obese/Overweight | 2 mg | 52 weeks | -4.0 kg | [7] |

| 4 mg | 52 weeks | -5.5 kg | [8] | |

| 2 mg | 104 weeks | -5.0 kg | [8] | |

| 4 mg | 104 weeks | -6.2 kg | [8] | |

| Overweight/Obese with Type 2 Diabetes | 0.5 mg | 52 weeks | -1.6 kg | [9] |

| 1 mg | 52 weeks | -2.2 kg | [9] |

| | 2 mg | 52 weeks | -2.9 kg |[9] |

Mechanism of Action: Modulation of Endocannabinoid Signaling

The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by endogenous cannabinoids (like anandamide or 2-AG) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).

As an inverse agonist, taranabant binds to the CB1 receptor and stabilizes it in an inactive conformation. This action suppresses the receptor's basal, agonist-independent activity, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels. This mechanism is the opposite of that induced by CB1 agonists.[4] This modulation of the cAMP pathway within key brain regions is believed to contribute to the observed reduction in appetite and increase in energy expenditure.[5][10]

Figure 1. Taranabant's effect on the CB1 receptor signaling pathway.

Clinical Development and Discontinuation

Phase II and III clinical trials demonstrated that taranabant produced statistically significant and clinically meaningful weight loss compared to placebo.[7][8][10] Patients taking taranabant in conjunction with diet and exercise experienced approximately double the amount of weight loss as those on placebo.[1][7]

However, the clinical development program for taranabant was discontinued in October 2008.[1] The decision was based on an unfavorable risk/benefit profile, as treatment was associated with a dose-related increase in adverse events, particularly psychiatric and gastrointestinal side effects.[8][10] The psychiatric adverse events included anxiety, depression, and irritability, which were also observed with another CB1 antagonist, rimonabant, leading to its withdrawal from the European market.[1][11][12]

Table 3: Notable Adverse Events Associated with Taranabant

| Organ System | Common Adverse Events | Reference |

|---|---|---|

| Psychiatric | Anxiety, Depression, Irritability, Mood Changes | [1][2][9] |

| Gastrointestinal | Nausea, Diarrhea, Vomiting | [1][9] |

| Nervous System | Dizziness, Headache, Insomnia |[9][11] |

Key Experimental Protocols

The characterization of taranabant involved standard pharmacological assays to determine its binding affinity and functional activity at the CB1 receptor.

6.1. Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of a test compound (taranabant) for a target receptor (CB1) by measuring its ability to displace a radiolabeled ligand.[13][14]

-

Objective: To determine the Ki of taranabant for the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., HEK-293 or CHO cells).[15]

-

Radioligand: Typically [³H]CP-55,940, a high-affinity CB1 agonist.[16]

-

Test Compound: Taranabant at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.g., WIN 55,212-2) to determine background signal.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

-

GF/C glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Incubation: In a 96-well plate, combine the CB1 receptor membranes, a fixed concentration of [³H]CP-55,940, and varying concentrations of taranabant.

-

Equilibration: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[16][17]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filters, which trap the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of taranabant concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

6.2. cAMP Functional Assay (for Potency - EC50)

This assay measures the functional effect of a compound on the downstream signaling of a GPCR by quantifying changes in intracellular cAMP levels.[18]

-

Objective: To determine if taranabant is a CB1 inverse agonist and to quantify its potency (EC₅₀).

-

Materials:

-

Whole cells expressing human CB1 receptors (e.g., CHO-K1 or GH4C1 cells).[19][20]

-

Phosphodiesterase (PDE) inhibitors (e.g., IBMX, rolipram) to prevent cAMP degradation.[18]

-

Adenylyl cyclase activator (e.g., Forskolin) to establish a baseline of cAMP production.

-

Test Compound: Taranabant at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or enzyme immunoassay).[20]

-

-

Protocol:

-

Cell Culture: Plate CB1-expressing cells in a multi-well plate and grow to ~90% confluency.[18]

-

Pre-treatment: Wash cells with assay buffer and pre-incubate them with PDE inhibitors for 15-30 minutes.[18][19]

-

Incubation: Add varying concentrations of taranabant to the cells. Since this is an inverse agonist assay, taranabant is added alone (to measure reduction of basal signaling) or in combination with a low concentration of forskolin (to measure inhibition of stimulated signaling). Incubate for 15-30 minutes at 37°C.[19]

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay or similar detection method as per the kit manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of taranabant concentration. A dose-dependent increase in cAMP (or a reduction in the inhibitory effect of a CB1 agonist) indicates inverse agonist activity. Calculate the EC₅₀ value from the resulting dose-response curve.

-

Figure 2. Experimental workflow for characterizing a CB1 receptor ligand.

Conclusion

Taranabant is a well-characterized, potent, and selective CB1 receptor inverse agonist that effectively promotes weight loss by modulating the endocannabinoid signaling pathway. Its mechanism involves blocking the constitutive activity of the CB1 receptor, leading to an increase in intracellular cAMP. While demonstrating clinical efficacy for obesity, its development was halted due to an unacceptable level of psychiatric and other adverse effects, highlighting the critical role of the central CB1 receptor system in regulating mood and behavior. The story of taranabant underscores the challenge in developing centrally-acting CB1 antagonists with a therapeutic window that separates metabolic benefits from undesirable psychiatric side effects.

References

- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]

- 8. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. marshall.edu [marshall.edu]

In Vitro Characterization of Taranabant Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (MK-0364) is a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor that was investigated for the treatment of obesity.[1][2] As a chiral molecule with two stereocenters, Taranabant exists as four distinct stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). It is a well-established principle in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and off-target effects. Therefore, a thorough in vitro characterization of each stereoisomer is crucial for a comprehensive understanding of its therapeutic potential and safety profile.

This technical guide provides a detailed overview of the essential in vitro assays for characterizing the stereoisomers of Taranabant. It includes structured data tables for the active stereoisomer, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways.

Data Presentation: Pharmacological Profile of Taranabant Stereoisomers

The following tables summarize the in vitro pharmacological data for the active (1S,2S)-stereoisomer of Taranabant at the human CB1 receptor. While the synthesis of all four stereoisomers has been described, a comprehensive, publicly available dataset comparing the in vitro activity of all stereoisomers is not available at this time. The tables are structured to facilitate a comparative analysis, which should be populated as data for the other stereoisomers become available.

Table 1: CB1 Receptor Binding Affinity of Taranabant Stereoisomers

| Stereoisomer | Binding Affinity (Ki) [nM] - Human CB1 Receptor | Reference |

| (1S,2S) | 0.13 | [1] |

| (1R,2R) | Data not available | |

| (1S,2R) | Data not available | |

| (1R,2S) | Data not available |

Table 2: Functional Activity of Taranabant Stereoisomers at the CB1 Receptor (cAMP Assay)

| Stereoisomer | Functional Potency (EC50) [nM] - Inverse Agonism | Reference |

| (1S,2S) | 2.4 | [3] |

| (1R,2R) | Data not available | |

| (1S,2R) | Data not available | |

| (1R,2S) | Data not available |

Table 3: β-Arrestin Recruitment Profile of Taranabant Stereoisomers at the CB1 Receptor

| Stereoisomer | Potency (EC50/IC50) [nM] | Efficacy (% of control) | Reference |

| (1S,2S) | Data not available | Data not available | |

| (1R,2R) | Data not available | Data not available | |

| (1S,2R) | Data not available | Data not available | |

| (1R,2S) | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for characterizing ligands of the CB1 receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the Taranabant stereoisomers for the CB1 receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

Taranabant stereoisomer at various concentrations (or vehicle for total binding)

-

A non-specific ligand (e.g., unlabeled CP55,940 at a high concentration) for determining non-specific binding.

-

Radioligand (e.g., [3H]CP55,940) at a concentration close to its Kd.

-

CB1 receptor-containing membranes.

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).

-

Dry the filter plate and add liquid scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the Taranabant stereoisomer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) for each stereoisomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of the Taranabant stereoisomers to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in G protein-coupled receptor (GPCR) signaling. As an inverse agonist, Taranabant is expected to decrease the basal level of cAMP produced by cells expressing the CB1 receptor.

Signaling Pathway for CB1 Receptor and cAMP Modulation

Caption: CB1 receptor signaling pathway and the effect of an inverse agonist on cAMP levels.

Detailed Protocol:

-

Cell Culture and Plating:

-

Use CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Plate the cells in a 96-well or 384-well plate and grow to near confluency.

-

-

cAMP Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Add serial dilutions of the Taranabant stereoisomers to the wells.

-

To measure inverse agonism, incubate the cells with the stereoisomers alone. To measure antagonist activity, co-incubate with a known CB1 agonist (e.g., CP55,940).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

For inverse agonism, plot the cAMP concentration as a function of the logarithm of the Taranabant stereoisomer concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition of basal cAMP levels (efficacy).

-

For antagonism, plot the cAMP concentration as a function of the logarithm of the Taranabant stereoisomer concentration in the presence of a fixed concentration of agonist to determine the IC50.

-

β-Arrestin Recruitment Assay

This assay determines whether the Taranabant stereoisomers can promote or inhibit the recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and an alternative signaling pathway for some GPCRs.

Workflow for β-Arrestin Recruitment Assay

Caption: Workflow of a β-arrestin recruitment assay using enzyme fragment complementation.

Detailed Protocol:

-

Cell Line:

-

Utilize a commercially available cell line, such as the PathHunter® β-arrestin cell line, which co-expresses the human CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

-

Assay Procedure:

-

Plate the cells in a white, opaque 384-well microplate.

-

For agonist testing, add serial dilutions of the Taranabant stereoisomers.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the Taranabant stereoisomers before adding a fixed concentration of a known CB1 agonist (e.g., CP55,940).

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Add the detection reagent containing the substrate for the complemented enzyme.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal as a function of the logarithm of the compound concentration.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

-

For antagonist activity, fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Conclusion

The in vitro characterization of all stereoisomers of a chiral drug candidate is a critical step in drug discovery and development. The assays outlined in this guide provide a robust framework for determining the binding affinity and functional activity of the Taranabant stereoisomers at the CB1 receptor. A complete pharmacological profile of each stereoisomer will enable a more informed assessment of the structure-activity relationship and the potential for stereoselective therapeutic effects and side effects. Further research to generate and publish the in vitro data for all four stereoisomers of Taranabant is highly encouraged to fully elucidate their pharmacological profiles.

References

- 1. Antiobesity efficacy of a novel cannabinoid-1 receptor inverse agonist, N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide (MK-0364), in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

Taranabant: A Technical Deep Dive into its Role in Metabolic Regulation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. As an inverse agonist, Taranabant binds to the CB1 receptor and reduces its constitutive activity, leading to downstream effects that influence energy balance. This technical guide provides a comprehensive overview of Taranabant's mechanism of action, its role in metabolic regulation as demonstrated in preclinical and clinical research, and detailed methodologies of the key experiments conducted. The development of Taranabant was discontinued due to an unfavorable risk/benefit profile, primarily related to psychiatric adverse effects. However, the extensive research conducted on this compound continues to provide valuable insights into the role of the endocannabinoid system in metabolic diseases.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating appetite, energy expenditure, and metabolism. Activation of the CB1 receptor by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (such as Δ⁹-tetrahydrocannabinol from cannabis) is known to stimulate appetite.[1] This observation led to the hypothesis that blocking or reducing the activity of the CB1 receptor could be a viable strategy for treating obesity. Taranabant was developed by Merck & Co. as a highly selective CB1 receptor inverse agonist.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity.

Mechanism of Action: CB1 Receptor Inverse Agonism

Taranabant exerts its effects by binding with high affinity to the CB1 receptor. In vitro binding assays have demonstrated a high affinity of Taranabant for the human CB1 receptor, with a reported Ki value of 0.13 ± 0.01 nM.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation can modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) signaling pathway. As an inverse agonist, Taranabant reverses this signaling cascade, leading to an increase in adenylyl cyclase activity and subsequent cAMP production, and modulation of MAPK signaling.

dot

Preclinical Research in Metabolic Regulation

In Vivo Studies in Diet-Induced Obese (DIO) Animal Models

Taranabant demonstrated significant efficacy in reducing food intake and body weight in preclinical studies using diet-induced obese (DIO) rats and mice.[2] These studies are crucial for establishing proof-of-concept and understanding the physiological effects of a drug candidate.

Experimental Protocol: Diet-Induced Obese Rat Model

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Diet: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. Control animals are maintained on a standard chow diet.

-

Housing: Animals are housed individually to allow for accurate measurement of food intake.

-

Treatment: Taranabant is typically administered orally via gavage once daily.

-

Measurements:

-

Body Weight: Measured daily or weekly.

-

Food Intake: Measured daily by weighing the remaining food.

-

Energy Expenditure: Assessed using indirect calorimetry, which measures oxygen consumption and carbon dioxide production.

-

Body Composition: Determined using techniques like dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass.

-

In Vitro Functional Assays

The inverse agonist activity of Taranabant at the CB1 receptor was characterized using various in vitro functional assays. These assays are essential for determining the potency and efficacy of a compound at its molecular target.

Experimental Protocol: cAMP Functional Assay

-

Cell Line: A cell line stably expressing the human CB1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is used.

-

Assay Principle: The assay measures the ability of Taranabant to increase intracellular cAMP levels, which are suppressed by the constitutive activity of the CB1 receptor.

-

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are incubated with varying concentrations of Taranabant.

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Adenylyl cyclase is stimulated with forskolin to amplify the cAMP signal.

-

Intracellular cAMP levels are measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.

-

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of Taranabant that produces 50% of the maximal response) is calculated to determine its potency.

dot

Clinical Research in Metabolic Regulation

Taranabant underwent extensive clinical evaluation in Phase II and Phase III trials to assess its efficacy and safety for the treatment of obesity.

Efficacy in Weight Management

Clinical trials consistently demonstrated that Taranabant, at various doses, resulted in statistically significant weight loss compared to placebo.[3][4][5]

| Clinical Trial Phase | Dosage | Treatment Duration | Mean Change in Body Weight (Taranabant vs. Placebo) | Reference |

| Phase II (NCT00109148) | 0.5, 2, 4, 6 mg/day | 12 weeks | -2.5 kg to -4.7 kg vs. -1.4 kg | [3] |

| Phase III | 2, 4 mg/day | 52 weeks | -6.6 kg, -8.1 kg vs. -2.6 kg | [6] |

| Phase III (with Type 2 Diabetes) | 0.5, 1, 2 mg/day | 52 weeks | -4.0 kg, -4.6 kg, -5.3 kg vs. -2.4 kg | [4] |

In addition to weight loss, studies also reported improvements in other metabolic parameters such as waist circumference and, in patients with type 2 diabetes, a reduction in HbA1c levels.[4][6]

Safety and Tolerability

A major factor leading to the discontinuation of Taranabant's development was its adverse event profile. The most frequently reported side effects were psychiatric and gastrointestinal in nature.

| Adverse Event Category | Specific Events | Incidence (Dose-dependent) | Reference |

| Psychiatric | Anxiety, depression, irritability | Increased with higher doses | [3][4] |

| Gastrointestinal | Nausea, diarrhea, vomiting | Increased with higher doses | [3][4] |

The psychiatric adverse events were of particular concern and mirrored those seen with another CB1 receptor antagonist, rimonabant, suggesting a class effect.

In Vitro Metabolism

Understanding the metabolic fate of a drug is critical for predicting its pharmacokinetic properties and potential for drug-drug interactions. In vitro studies with human liver microsomes identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Taranabant. This information is crucial for anticipating potential interactions with other drugs that are also metabolized by or inhibit/induce CYP3A4.

Conclusion

Taranabant's journey as a potential anti-obesity therapeutic provides a compelling case study in drug development. While it demonstrated clear efficacy in promoting weight loss through its action as a CB1 receptor inverse agonist, the associated psychiatric adverse effects ultimately led to the cessation of its clinical development. The extensive body of research on Taranabant has significantly contributed to our understanding of the endocannabinoid system's role in metabolic regulation. The data and experimental protocols detailed in this guide serve as a valuable resource for researchers and scientists working in the fields of obesity, metabolism, and GPCR pharmacology. The challenges encountered with Taranabant underscore the importance of developing peripherally restricted CB1 receptor antagonists or inverse agonists that can deliver the metabolic benefits without the central nervous system-mediated side effects.

References

- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Taranabant: A CB1 Receptor Inverse Agonist for Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of taranabant, a potent and selective cannabinoid-1 (CB1) receptor inverse agonist formerly under development for the treatment of obesity. This document details the pharmacological properties, in vivo efficacy, and pharmacokinetic profile of taranabant in various preclinical models. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear understanding of the underlying mechanisms and research pipeline.

Mechanism of Action: CB1 Receptor Inverse Agonism

Taranabant exerts its pharmacological effects by acting as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which has constitutive activity, taranabant reduces the basal level of signal transduction.[1] The primary mechanism involves the inhibition of adenylyl cyclase through the G-protein coupled receptor (GPCR) pathway, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

Signaling Pathway of Taranabant at the CB1 Receptor

The following diagram illustrates the signaling cascade initiated by taranabant's interaction with the CB1 receptor.

In Vitro Pharmacology

Taranabant demonstrates high affinity and selectivity for the human CB1 receptor. In vitro studies are crucial for determining the potency and specificity of a drug candidate before advancing to in vivo models.

Receptor Binding Affinity

The binding affinity of taranabant to the CB1 receptor was determined using radioligand binding assays.

| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |

| Taranabant | Human CB1 | CHO | [3H]CP55,940 | 0.13 ± 0.01 | [4] |

Experimental Protocol: CB1 Receptor Binding Assay

A representative protocol for a CB1 receptor radioligand binding assay is as follows:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are cultured under standard conditions.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Membrane homogenates (containing a specific amount of protein) are incubated with a fixed concentration of the radioligand, [3H]CP55,940.

-

Increasing concentrations of the unlabeled test compound (taranabant) are added to compete with the radioligand for binding to the CB1 receptor.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4).

-

-

Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Efficacy in Obesity Models

The efficacy of taranabant in promoting weight loss and reducing food intake was evaluated in diet-induced obese (DIO) animal models.

Effects on Body Weight and Food Intake in DIO Rodents

Taranabant demonstrated dose-dependent reductions in body weight and food intake in both mice and rats fed a high-fat diet.

Table 2: Efficacy of Taranabant in Diet-Induced Obese (DIO) Mice

| Species | Diet | Treatment Duration | Dose (mg/kg, p.o.) | Body Weight Change vs. Vehicle | Food Intake Reduction vs. Vehicle | Reference |

| Mouse | High-Fat | 14 days | 1 | Significant Reduction | Not specified | [1] |

| Mouse | High-Fat | 14 days | 3 | Significant Reduction | Significant Reduction | [1] |

| Mouse | High-Fat | 14 days | 10 | Significant Reduction | Significant Reduction | [1] |

Table 3: Efficacy of Taranabant in Diet-Induced Obese (DIO) Rats

| Species | Diet | Treatment Duration | Dose (mg/kg, p.o.) | Body Weight Change vs. Vehicle | Food Intake Reduction vs. Vehicle | Reference |

| Rat | High-Fat (D12451) | 28 days | 1 | ~ -5% | ~ -20% | [5] |

| Rat | High-Fat (D12451) | 28 days | 3 | ~ -10% | ~ -35% | [5] |

| Rat | High-Fat (D12451) | 28 days | 10 | ~ -15% | ~ -50% | [5] |

Experimental Protocol: Diet-Induced Obesity (DIO) Rodent Model

-

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Induction of Obesity:

-

At approximately 6-8 weeks of age, animals are switched from a standard chow diet to a high-fat diet (e.g., Research Diets D12451, which provides 45% of its kcal from fat).[6]

-

Animals are maintained on the high-fat diet for a period of 8-12 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight and adiposity compared to control animals on a standard diet.

-

-

Drug Administration:

-

Taranabant is typically formulated in a vehicle such as 0.5% methylcellulose for oral administration (p.o.) via gavage.

-

Animals are dosed daily for the duration of the study (e.g., 14 to 28 days). A vehicle-treated control group is included in the study design.

-

-

Efficacy Measurements:

-

Body Weight: Individual animal body weights are recorded daily or weekly.

-

Food Intake: The amount of food consumed by each cage of animals is measured daily.

-

Body Composition: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques such as dual-energy X-ray absorptiometry (DEXA).

-

Preclinical Development Workflow for an Obesity Drug

The following diagram outlines a typical preclinical development workflow for a novel anti-obesity compound like taranabant.

Preclinical Pharmacokinetics

The pharmacokinetic properties of taranabant were characterized in rats and monkeys to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Pharmacokinetic Parameters of Taranabant in Preclinical Species (Single Oral Dose)

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) | Reference |

| Rat | 1 | 150 ± 30 | 2.0 ± 0.5 | 1200 ± 250 | 8 ± 2 | [7] |

| Rat | 10 | 1600 ± 400 | 2.5 ± 0.8 | 15000 ± 3000 | 10 ± 3 | [7] |

| Monkey | 1 | 200 ± 50 | 3.0 ± 1.0 | 2500 ± 600 | 15 ± 4 | [7] |

| Monkey | 10 | 2200 ± 550 | 4.0 ± 1.5 | 30000 ± 7000 | 18 ± 5 | [7] |

Note: The values presented are approximate and have been synthesized from graphical data and text descriptions in the cited literature.

Metabolism

In both rats and rhesus monkeys, taranabant is primarily eliminated through oxidative metabolism, followed by the excretion of its metabolites into the bile.[4] The major metabolic pathways include hydroxylation and oxidation of the parent compound. In human liver microsomes, the metabolism of taranabant is mainly mediated by the cytochrome P450 enzyme CYP3A4.[4]

Summary and Conclusion

The preclinical data for taranabant demonstrate that it is a potent and selective CB1 receptor inverse agonist with significant efficacy in reducing body weight and food intake in animal models of diet-induced obesity. Its pharmacokinetic profile supports once-daily dosing. These preclinical findings provided a strong rationale for its advancement into clinical development for the treatment of obesity. However, it is important to note that the clinical development of taranabant was ultimately discontinued due to an unfavorable risk-benefit profile, primarily related to psychiatric adverse events. This underscores the challenge of translating preclinical efficacy and safety into clinical success, particularly for centrally acting agents. This technical guide serves as a valuable resource for researchers in the field of obesity and metabolic diseases, providing detailed insights into the preclinical evaluation of a CB1 receptor inverse agonist.

References

- 1. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Taranabant Clinical Trial Discontinuation: A Technical Analysis

Whitehouse Station, NJ – October 2, 2008 – Merck & Co., Inc. announced the discontinuation of the clinical development program for taranabant, an investigational cannabinoid-1 (CB1) receptor inverse agonist for the treatment of obesity.[1][2] The decision was based on a comprehensive assessment of the overall safety and efficacy profile of the drug, which revealed an unfavorable risk/benefit ratio, particularly at higher doses.[1][2] This in-depth guide provides a technical overview of the factors leading to this decision, focusing on the available clinical trial data, experimental protocols, and the underlying pharmacological mechanisms.

Core Issue: Unfavorable Risk/Benefit Profile

The central reason for the discontinuation of taranabant's development was the dose-related increase in adverse events that outweighed the observed efficacy in weight reduction.[2] While taranabant demonstrated statistically significant weight loss compared to placebo, this was accompanied by a concerning incidence of psychiatric and gastrointestinal side effects.[3][4][5]

Efficacy Data

Clinical trials consistently showed that taranabant, in conjunction with diet and exercise, resulted in significant weight loss.[1][3][5] A Phase III study, for instance, reported that patients receiving a 2mg dose of taranabant experienced more than double the weight loss of the placebo group at 52 weeks.[5]

Table 1: Summary of Taranabant Efficacy Data (Weight Loss)

| Study Phase | Dosage | Duration | Mean Weight Loss vs. Placebo (kg) | Percentage of Patients with ≥5% Weight Loss vs. Placebo | Percentage of Patients with ≥10% Weight Loss vs. Placebo | Reference |

| Phase II | 0.5, 2, 4, 6 mg | 12 weeks | Statistically significant at all doses | - | - | [4] |

| Phase III (Low-dose) | 0.5, 1, 2 mg | 52 weeks | -3.7, -3.6, -5.0 | Significantly higher at all doses | Significantly higher at all doses | [6] |

| Phase III (High-dose) | 2, 4 mg | 52 weeks | -4.0, -5.5 | Significantly higher at both doses | - | [5][7] |

| Phase III (High-dose) | 2, 4 mg | 104 weeks | -4.9, -6.2 | Significantly higher at both doses | Significantly higher at both doses | [7] |

| Phase III (T2DM) | 0.5, 1, 2 mg | 52 weeks | -1.6, -2.2, -2.9 | Significantly higher at all doses | Significantly greater in 1 & 2mg groups | [8] |

Safety and Tolerability: The Decisive Factor

The promising efficacy of taranabant was overshadowed by a dose-dependent increase in adverse events, primarily psychiatric and gastrointestinal in nature.[3][4][5][6][7][8] This adverse event profile is consistent with the mechanism of action of CB1 receptor antagonists.[9][10][11][12][13]

Table 2: Incidence of Key Adverse Events in Taranabant Clinical Trials

| Study Phase | Dosage | Adverse Event Category | Specific Adverse Events | Incidence vs. Placebo | Reference |

| Phase III | 2, 4, 6 mg | Gastrointestinal | Nausea, Diarrhea, Vomiting | Increased frequency | [5][14] |

| Phase III | 2, 4, 6 mg | Psychiatric | Irritability, Anxiety, Depression | Greater at higher doses | [5] |

| Phase III (Low-dose) | 0.5, 1, 2 mg | Gastrointestinal | Diarrhea, Nausea | Higher in 2mg group | [6] |

| Phase III (Low-dose) | 0.5, 1, 2 mg | Nervous System | Dizziness | Higher in 2mg group | [6] |

| Phase III (Low-dose) | 0.5, 1, 2 mg | Psychiatric | Irritability, Anger/Aggression | Higher in 2mg group; Irritability higher in all taranabant groups | [6] |

| Phase III (T2DM) | 0.5, 1, 2 mg | Gastrointestinal | Diarrhea, Nausea, Vomiting | Numerically or statistically higher in all taranabant groups | [8] |

| Phase III (T2DM) | 0.5, 1, 2 mg | Nervous System | Dizziness, Sensory-related | Numerically or statistically higher in all taranabant groups | [8] |

| Phase III (T2DM) | 0.5, 1, 2 mg | Psychiatric | Irritability, Depression-related | Numerically or statistically higher in all taranabant groups | [8] |

Experimental Protocols

The clinical development program for taranabant included several large-scale, randomized, double-blind, placebo-controlled studies.

Key Study Designs:

-

Phase II Trial: A 12-week study evaluating the efficacy and safety of taranabant at doses of 0.5, 2, 4, and 6 mg once daily in obese subjects. The primary outcome was weight loss.[4]

-

Phase III Program: This program included multiple multinational studies designed to assess the long-term efficacy and safety of taranabant for up to two years.[3][5]

-

Patient Population: Overweight and obese men and women, with a Body Mass Index (BMI) typically between 27 and 43 kg/m ².[6][7][8] Some studies specifically enrolled patients with type 2 diabetes mellitus.[8]

-

Intervention: Patients were randomized to receive placebo or taranabant at various doses (e.g., 0.5, 1, 2, 4, 6 mg) once daily, in addition to a diet and exercise regimen.[5][6][8]

-

Endpoints:

-

Primary Efficacy Endpoint: Change in body weight from baseline.[6][7][8]

-

Secondary Efficacy Endpoints: Waist circumference, lipid profiles, glycemic parameters, and the proportion of patients achieving ≥5% and ≥10% weight loss.[6][7][8]

-

Safety and Tolerability: Assessed through the monitoring and reporting of adverse events.[6][7][8]

-

-

During the Phase III program, the 6 mg dose was discontinued early due to a trend toward a higher side effect profile without a significant increase in efficacy compared to the 4 mg dose.[5] Subsequently, the 4 mg dose was also discontinued during the second year of a long-term study.[7]

Mechanism of Action and Signaling Pathway

Taranabant is a selective inverse agonist of the cannabinoid-1 (CB1) receptor.[3][15] CB1 receptors are widely distributed in the central nervous system and peripheral tissues and are key components of the endocannabinoid system, which regulates energy balance, appetite, and mood.[13][15] By blocking the CB1 receptor, taranabant was intended to reduce food intake and increase energy expenditure.[4][15] However, this same mechanism is believed to be responsible for the observed psychiatric side effects, such as anxiety and depression.[9][13]

Caption: Taranabant's mechanism of action as a CB1 receptor inverse agonist.